molecular formula C7H11NO B3046548 hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 1257389-95-9

hexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B3046548
CAS No.: 1257389-95-9
M. Wt: 125.17
InChI Key: XRSFPEFHACEZSM-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-5(1H)-one (CAS: 1257389-95-9) is a bicyclic lactam featuring a fused cyclopentane and pyrrolidone ring system. Its molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol . Key physical properties include a density of 1.1 g/cm³, boiling point of 225.1°C, and flash point of 106.5°C . The compound is typically stored at 2–8°C in a dry, sealed environment to ensure stability . It serves as a versatile intermediate in pharmaceutical synthesis, particularly for isotopically labeled compounds (e.g., ¹³C/¹⁵N derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrocyclopenta[c]pyrrol-5(1H)-one can be synthesized via the intramolecular Khand reaction. This reaction involves the cyclization of hexacarbonyldicobalt complexes of aza-heptenynes and -octenynes. The cyclization process typically requires specific reaction conditions, including the presence of a cobalt catalyst and an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[c]pyrrol-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol or an amine.

Scientific Research Applications

Hexahydrocyclopenta[c]pyrrol-5(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isochromeno-Pyrrolone Derivatives

Compounds such as 3-acetyl-2-methyl-1-phenylisochromeno[4,3-b]pyrrol-5(1H)-ones (Fig. 1–2, ) exhibit structural divergence due to the fused isochromene ring instead of cyclopentane. These derivatives demonstrate antioxidant activity, with H₂O₂ and DPPH inhibition rates ranging from 30–70% in vitro assays. Their UV-Vis and fluorescence spectra (e.g., λmax at 320–400 nm in DMF) highlight extended conjugation compared to the parent compound .

Table 1: Key Differences in Isochromeno-Pyrrolones vs. Hexahydrocyclopenta[c]pyrrol-5(1H)-one

Property This compound Isochromeno-Pyrrolones
Molecular Formula C₇H₁₁NO C₂₀H₁₇NO₃
Ring System Bicyclic (cyclopentane + pyrrolidone) Tricyclic (isochromene + pyrrolidone)
Bioactivity Intermediate (no direct activity) Antioxidant (30–70% inhibition)
UV-Vis λmax Not reported 320–400 nm (solvent-dependent)

Trifluoroacetyl and tert-Butyl Derivatives

  • 9 cis-2-(2,2,2-Trifluoroacetyl)this compound (CAS: 445389-16-2):

    • Used as a pharmaceutical intermediate (API synthesis) and peptide building block .
    • Higher reactivity due to the electron-withdrawing trifluoroacetyl group, enhancing its utility in nucleophilic substitutions.
    • Packaged as 99% pure industrial/PharmaGrade material in 25 kg drums .
  • cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1):

    • Molecular weight 225.28 g/mol with acute oral toxicity (Category 4) and skin/eye irritation risks .
    • The tert-butyl group improves solubility in organic solvents (e.g., DCM, THF), facilitating its use in peptide coupling reactions .

Table 2: Functional Group Impact on Properties

Derivative Functional Group Key Application Hazard Profile
Parent Compound None Isotope labeling Stable, non-hazardous
Trifluoroacetyl CF₃CO- API synthesis Not classified
tert-Butyl (CH₃)₃CO- Peptide chemistry Acute toxicity

Comparison with Pharmacologically Active Analogs

Gliclazide-d4

A deuterated analog of the sulfonylurea drug gliclazide, N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methyl-benzene-2,3,5,6-d4-sulfonamide (CAS: 1185039-30-8) retains the bicyclic core but incorporates deuterium for metabolic stability studies . Its use is restricted to research, emphasizing the parent compound's role in developing isotopic probes .

Dihydrocyclopenta[b]pyrrol-5(1H)-ones

Derivatives like 2-cyclopropyl-6-phenyl-1-(6'-phenyl-[1,1':2',1''-terphenyl]-2-yl)-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one (8cf) feature aromatic substituents and unsaturated rings, enabling fluorescence applications (λem = 450–550 nm) . These compounds are synthesized via multistep catalysis (e.g., Ca(NTf₂)₂/Cu(OTf)₂), contrasting with the parent compound's simpler routes .

Biological Activity

Hexahydrocyclopenta[c]pyrrol-5(1H)-one is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its interactions with enzymes and receptors, therapeutic properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a cyclopentane ring fused to a pyrrolidine ring. Its molecular formula is C7H11NOC_7H_{11}NO, and it is characterized by unique structural elements that influence its reactivity and biological interactions .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact mechanism depends on the context of its application, particularly in medicinal chemistry.

1. Enzyme Interaction

Research indicates that this compound may act as an enzyme modulator, influencing the activity of specific enzymes involved in metabolic pathways. This property makes it a candidate for further exploration in drug design aimed at metabolic disorders .

2. Receptor Binding

The compound has shown potential in binding to various receptors, which could lead to therapeutic applications in treating diseases linked to receptor dysfunction. For instance, it has been studied for its ability to interact with retinol binding protein 4 (RBP4), which plays a crucial role in metabolic regulation .

3. Antimicrobial Properties

Some derivatives of this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents. The structural features that contribute to these activities are under investigation, particularly regarding their effectiveness against resistant strains.

Case Study: RBP4 Antagonism

A study explored the synthesis of nonretinoid RBP4 antagonists that include derivatives of this compound. These compounds demonstrated improved potency and metabolic stability, significantly reducing circulating plasma RBP4 levels in animal models. This reduction correlated with decreased levels of toxic retinoids, suggesting a potential therapeutic pathway for age-related macular degeneration .

Case Study: Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of certain derivatives of this compound against various pathogens. For example, compounds modified with electrophilic groups showed enhanced activity against bacterial strains, indicating that structural modifications can significantly influence biological outcomes.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

CompoundBiological ActivityKey Features
Hexahydrocyclopenta[c]pyrrol-2(1H)-amineEnzyme modulationSimilar bicyclic structure
2-Acetylthis compoundRBP4 antagonismAcetyl group enhances reactivity
Cis-2-(2,2,2-Trifluoroacetyl)this compoundAntimicrobial propertiesElectrophilic trifluoroacetyl moiety

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for hexahydrocyclopenta[c]pyrrol-5(1H)-one and its derivatives?

Answer: The compound is commonly synthesized via catalytic cyclization reactions. For example:

  • Pauson–Khand Reaction : Intramolecular cyclization of enynes using molybdenum hexacarbonyl (Mo(CO)₆) and dimethyl sulfoxide (DMSO) yields methylenecyclopenta[c]pyrrol-5(1H)-one derivatives .
  • Rhodium-Catalyzed Cyclizations : Rhodium catalysts (e.g., Rh₂(CO)₄Cl₂) under CO or N₂ atmospheres produce diverse scaffolds like cyclopenta[c]pyridin-6(5H)-one or vinyl piperidine derivatives .
  • Stepwise Functionalization : Post-cyclization modifications, such as sulfonylation or trifluoromethylation, enable structural diversification (e.g., 2-(4-methylbenzenesulfonyl) derivatives) .

Key Considerations :

  • Monitor reaction atmosphere (CO vs. N₂) to control product selectivity.
  • Use silica gel chromatography for purification to isolate stereoisomers .

Q. How should researchers handle safety and stability concerns during experimental work?

Answer: this compound derivatives exhibit acute toxicity (oral, dermal: Category 4) and respiratory irritation (H335). Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators for aerosol-prone steps .
  • Ventilation : Use fume hoods to limit inhalation exposure, especially during solvent evaporation or high-temperature reactions .
  • Storage : Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent decomposition .

Stability Data :

  • Avoid strong oxidizers and moisture to prevent exothermic side reactions .
  • Shelf-life: Typically 12–24 months under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during cyclization reactions?

Answer: Discrepancies in stereoselectivity often arise from catalyst choice or solvent effects. For example:

  • Catalyst-Dependent Outcomes :
    • Mo(CO)₆/DMSO favors endo-selectivity in Pauson–Khand reactions .
    • Rhodium catalysts under CO yield planar cyclopenta[c]pyridinones, while N₂ atmospheres produce strained vinyl piperidines .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce enantiomeric excess.

Methodological Recommendations :

  • Use X-ray crystallography (e.g., ORTEP structures) to confirm stereochemistry .
  • Optimize chiral auxiliaries or ligands (e.g., BINAP) for enantioselective syntheses .

Q. What strategies are effective for incorporating this compound into pharmacologically active compounds?

Answer: The scaffold’s rigid bicyclic structure is leveraged in drug discovery for:

  • Retinol-Binding Protein (RBP4) Antagonists : Derivatives like (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl methanones show nanomolar binding affinity. Synthesize via HBTU-mediated coupling of piperidine intermediates .
  • Anti-Inflammatory Agents : 2,3,3a,4,5,6-Hexahydrocyclopenta[c]pyrazole derivatives inhibit COX-2 with IC₅₀ values < 1 μM. Key steps include [2+2+2] cyclizations and post-functionalization .

Analytical Validation :

  • Confirm purity via HPLC (≥95%) and LC-MS (e.g., m/z 523 [M+H]⁺ for trifluoromethyl derivatives) .
  • Use in vitro assays (e.g., cell viability, enzyme inhibition) to correlate structure-activity relationships .

Q. How can researchers address challenges in characterizing aggregation-induced emission (AIE) properties of functionalized derivatives?

Answer: Pentaaryl-substituted pyrano[3,2-b]pyrrol-5(1H)-ones exhibit AIE, but characterization requires:

  • Solvent Polarity Screening : Test fluorescence in THF (dispersed) vs. aqueous mixtures (aggregated states) .
  • Time-Resolved Spectroscopy : Measure emission lifetimes to distinguish monomeric vs. aggregated species.
  • X-ray Crystallography : Resolve π-stacking interactions in solid-state structures .

Synthetic Tip : Single-step Sonogashira couplings or Ullmann reactions enable efficient aryl functionalization .

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSFPEFHACEZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677265
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257389-95-9, 96896-09-2
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257389-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester 1e (0.32 g, 1.42 mmol) was dissolved in 10 mL of dichloromethane, and trifluoroacetic acid (3.27 mL, 42.7 mmol) was then added to the solution in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred at 0° C. for 30 minutes, then the solvent was evaporated to dryness to obtain the title compound hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f which was directly used in the further reaction.
Quantity
0.32 g
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10 mL
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3.27 mL
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Synthesis routes and methods II

Procedure details

reacting starting material 5-oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester (I-1a) with trifluoroacetic acid in the solvent of dichloromethane in an ice-water bath to obtain hexahydro-cyclopenta[c]pyrrol-5-one triflutate (I-1b);
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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